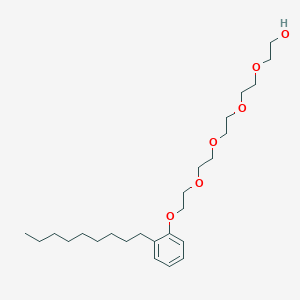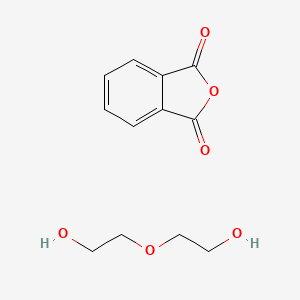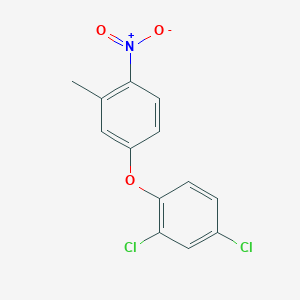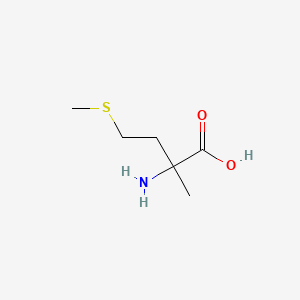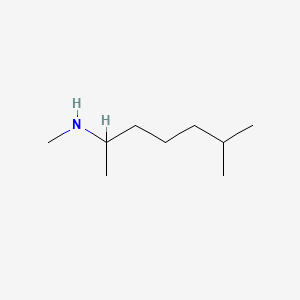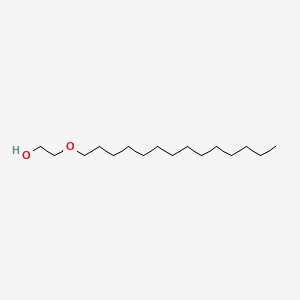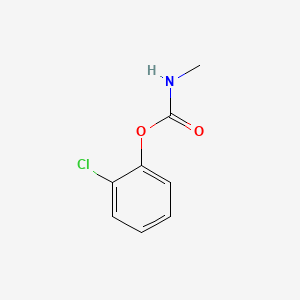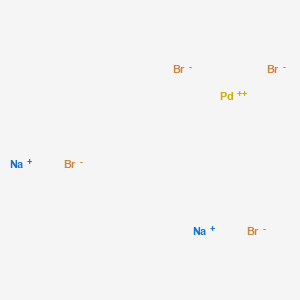
Disodium tetrabromopalladate(2-)
説明
Disodium tetrabromopalladate(2-) is a chemical compound with the molecular formula Br4Na2Pd . It has an average mass of 472.016 Da . This compound has been gaining increasing attention due to its potential applications in various fields of research and industry.
Physical And Chemical Properties Analysis
Disodium tetrabromopalladate(2-) has a molecular weight of 472 g/mol. More specific physical and chemical properties are not provided in the search results.
科学的研究の応用
Chelation Therapy and Heavy Metal Detoxification
Chelation therapy, which involves the use of agents to remove heavy metals from the body, has been studied for its potential benefits in treating cardiovascular diseases. The research by Lamas et al. (2016) in the Journal of the American College of Cardiology discusses the unexpected benefits of chelation therapy in cardiovascular disease, potentially related to the removal of toxic metal stores from the body, which may offer a mechanistic explanation for the benefits of such treatments (Lamas et al., 2016).
Recovery of Precious Metals
Palladium, along with other precious metals like platinum and rhodium, is often recovered from used catalytic converters through hydrometallurgical methods. Research by Saguru et al. (2018) in Hydrometallurgy highlights the increasing demand for these metals and the development of more environmentally friendly and efficient recovery methods, which could be relevant for compounds like Disodium tetrabromopalladate(2-) (Saguru et al., 2018).
Environmental and Health Impact Studies
The environmental and health impacts of dioxins, including those related to the palladium industry, have been a subject of research. Studies have explored the health effects of exposure to dioxins and related compounds, assessing risks such as cancer and cardiovascular diseases. For instance, Steenland et al. (2004) reviewed developments since the classification of dioxin as a human carcinogen by the International Agency for Research on Cancer (IARC), highlighting the need for ongoing research into the health effects of exposure to these compounds (Steenland et al., 2004).
Energy and Storage Applications
Palladium compounds have been explored for their potential applications in energy storage and conversion systems. For example, research on thermal energy storage technologies, which are crucial for enhancing the efficiency of renewable energy systems, has highlighted the importance of materials research in developing more effective storage solutions. Zhang et al. (2016) provided an overview of recent developments and practical aspects of thermal energy storage, which could be relevant for exploring the thermal properties of Disodium tetrabromopalladate(2-) (Zhang et al., 2016).
Soil Remediation and Trace Element Stabilization
The role of various compounds in soil remediation, especially for immobilizing trace elements to reduce their mobility and toxicity, is a significant area of research. Kumpiene et al. (2019) reviewed the field applications and barriers to transitioning from laboratory to field studies in the chemical stabilization of trace element-contaminated soil, which could provide insights into potential environmental applications of Disodium tetrabromopalladate(2-) (Kumpiene et al., 2019).
Safety And Hazards
While specific safety and hazard information for Disodium tetrabromopalladate(2-) is not available, it’s generally advisable to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and proper ventilation .
Relevant Papers
One relevant paper titled “Comparison of the Extractabilities of Tetrachloro- and Tetrabromopalladate(II) Ions with a Thiodiglycolamide Compound” discusses the extractability of tetrabromopalladate(II) ions . The paper investigates the use of N,N,N′,N′-tetra-2-ethylhexyl-thiodiglycolamide (TEHTDGA) in n-dodecane to extract Pd(II) from HCl and HBr solutions .
特性
IUPAC Name |
disodium;palladium(2+);tetrabromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4BrH.2Na.Pd/h4*1H;;;/q;;;;2*+1;+2/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLXAXBUDPGDHC-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na+].[Na+].[Br-].[Br-].[Br-].[Br-].[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br4Na2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80964712 | |
| Record name | Palladium(2+) sodium bromide (1/2/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium tetrabromopalladate(2-) | |
CAS RN |
50495-13-1 | |
| Record name | Palladate(2-), tetrabromo-, sodium (1:2), (SP-4-1)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050495131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palladate(2-), tetrabromo-, sodium (1:2), (SP-4-1)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Palladium(2+) sodium bromide (1/2/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium tetrabromopalladate(2-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.442 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




